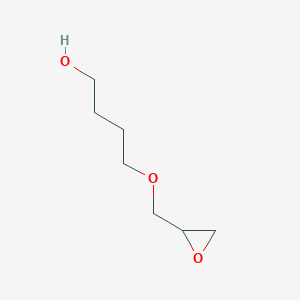

4-(Oxiran-2-ylmethoxy)butan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxiran-2-ylmethoxy)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-1-2-4-9-5-7-6-10-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCBPQPFMHUATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599896 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4711-95-9 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(Oxiran-2-ylmethoxy)butan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the versatile chemical intermediate, 4-(oxiran-2-ylmethoxy)butan-1-ol. This bifunctional molecule, containing both a primary alcohol and an epoxide ring, serves as a valuable building block in various synthetic applications, including the development of novel pharmaceutical agents and advanced materials. This document outlines a detailed synthetic protocol and comprehensive characterization data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol [1] |

| CAS Number | 4711-95-9[1][2][3] |

| Appearance | Colorless Liquid (predicted) |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Soluble in common organic solvents |

Synthesis Methodology

The synthesis of this compound can be achieved through the selective mono-alkylation of 1,4-butanediol with epichlorohydrin under phase-transfer catalysis conditions. This method offers a robust and efficient route to the desired product, minimizing the formation of the bis-alkylated byproduct.

Experimental Protocol

Materials:

-

1,4-butanediol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with 1,4-butanediol (10 equivalents) and tetrabutylammonium bromide (0.1 equivalents). The flask is then placed in a controlled temperature bath.

-

Addition of Base: A 50% (w/v) aqueous solution of sodium hydroxide (1.2 equivalents) is slowly added to the stirred mixture.

-

Addition of Epichlorohydrin: Epichlorohydrin (1 equivalent) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature at 40-50°C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (epichlorohydrin) is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. Toluene is added to dilute the mixture, and the organic layer is washed sequentially with deionized water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR data for the target compound are summarized below. Online prediction tools can provide valuable estimates for the chemical shifts.

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -CH₂-OH |

| ~3.50 | m | 2H | -O-CH₂-CH₂- |

| ~3.45 | dd | 1H | Oxirane -CH₂ (a) |

| ~3.15 | m | 1H | Oxirane -CH |

| ~2.80 | dd | 1H | Oxirane -CH₂ (b) |

| ~2.60 | t | 2H | -CH₂-O-Glycidyl |

| ~1.65 | m | 4H | -CH₂-CH₂- |

| ~2.50 | br s | 1H | -OH |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~72.5 | -O-CH₂-Glycidyl |

| ~71.0 | -CH₂-O-CH₂- |

| ~62.0 | -CH₂-OH |

| ~51.0 | Oxirane -CH |

| ~44.0 | Oxirane -CH₂ |

| ~29.5 | -CH₂-CH₂-OH |

| ~26.0 | -CH₂-CH₂-O- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed below. A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols. The presence of the epoxide ring is confirmed by the characteristic C-O-C stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H Stretch (Alcohol) |

| 3050-2990 | Medium | C-H Stretch (Epoxide) |

| 2940-2860 | Strong | C-H Stretch (Alkyl) |

| 1250 | Strong | C-O-C Stretch (Epoxide, asymmetric) |

| 1100 | Strong | C-O Stretch (Ether and Alcohol) |

| 915 | Medium | C-O-C Stretch (Epoxide, symmetric) |

| 840 | Medium | C-O Stretch (Epoxide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 146. Common fragmentation patterns for ethers include α-cleavage and cleavage of the C-O bond.

Expected Fragmentation:

-

α-cleavage: Loss of an alkyl radical adjacent to the ether oxygen.

-

C-O bond cleavage: Cleavage of the bond between the butoxy group and the glycidyl group.

-

Loss of water: Dehydration from the alcohol functional group.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. The detailed protocols and expected analytical data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Spectroscopic and Synthetic Analysis of 4-(Oxiran-2-ylmethoxy)butan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(oxiran-2-ylmethoxy)butan-1-ol (CAS No. 4711-95-9) is a bifunctional organic molecule incorporating both a primary alcohol and an epoxide (oxirane) functional group.[1][2] This unique structural combination makes it a valuable intermediate in various synthetic applications, including the development of pharmaceutical compounds and advanced materials.[3][4] This technical guide provides a detailed overview of the predicted spectroscopic characteristics of this compound, outlines general experimental protocols for its analysis, and presents a plausible synthetic route. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages data from analogous structures to provide a comprehensive theoretical analysis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | 4711-95-9 | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butanol backbone and the oxirane ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | t | 2H | -CH₂-OH (a) |

| ~3.5 | t | 2H | -O-CH₂- (d) |

| ~3.4 | m | 2H | -O-CH₂- (oxirane side chain) (e) |

| ~3.1 | m | 1H | -CH- (oxirane ring) (f) |

| ~2.8 | dd | 1H | -CH₂- (oxirane ring, trans) (g) |

| ~2.6 | dd | 1H | -CH₂- (oxirane ring, cis) (g) |

| ~1.6 | m | 4H | -CH₂-CH₂- (b, c) |

| ~2.5 | s (broad) | 1H | -OH |

Structure for ¹H NMR Assignments:

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~72 | -O-CH₂- (oxirane side chain) |

| ~70 | -O-CH₂- (butanol chain) |

| ~62 | -CH₂-OH |

| ~51 | -CH- (oxirane ring) |

| ~44 | -CH₂- (oxirane ring) |

| ~30 | -CH₂- (C3 of butanol) |

| ~26 | -CH₂- (C2 of butanol) |

Predicted FT-IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the hydroxyl and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3050-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~1100 | Strong | C-O stretch (primary alcohol) |

| ~915, ~840 | Medium | C-O stretch (epoxide ring) |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 146 | [M]⁺ (Molecular Ion) |

| 129 | [M - OH]⁺ |

| 115 | [M - CH₂OH]⁺ |

| 101 | [M - C₂H₅O]⁺ |

| 87 | [M - C₃H₇O]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route for this compound involves the reaction of 1,4-butanediol with epichlorohydrin under basic conditions.

Materials:

-

1,4-butanediol

-

Epichlorohydrin

-

Sodium hydroxide (or other suitable base)

-

Anhydrous solvent (e.g., tetrahydrofuran, dioxane)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-butanediol in the anhydrous solvent.

-

Add a stoichiometric excess of the base (e.g., sodium hydroxide) to the solution.

-

Slowly add epichlorohydrin to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with deionized water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate the peaks and determine the multiplicities.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion and major fragment ions.

-

Data Analysis: Analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

Plausible Synthetic Pathway

Caption: Plausible synthesis of this compound.

General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic chemistry. While experimental spectroscopic data is not widely published, a thorough analysis of its structure allows for reliable prediction of its spectral characteristics. The experimental protocols outlined in this guide provide a framework for the synthesis and analysis of this compound, enabling researchers to further explore its applications in drug development and materials science.

References

physical and chemical properties of 4-(oxiran-2-ylmethoxy)butan-1-ol

An In-depth Technical Guide to 4-(oxiran-2-ylmethoxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-hydroxybutyl glycidyl ether, is a bifunctional organic compound containing both a primary alcohol and an epoxide (oxirane) ring. This unique combination of functional groups makes it a valuable intermediate in various chemical syntheses, particularly in the development of pharmaceuticals, advanced polymers, and cross-linking agents. Its ability to undergo reactions at both the hydroxyl group and the strained epoxide ring allows for the introduction of a flexible four-carbon spacer with a reactive handle for further chemical modification. This guide provides a comprehensive overview of the known , along with detailed experimental protocols for their determination and a discussion of its key chemical transformations.

Core Compound Details

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4711-95-9[1] |

| Molecular Formula | C₇H₁₄O₃[1][2][3] |

| Molecular Weight | 146.18 g/mol [1][2][3] |

| Synonyms | 4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether[1][2] |

| SMILES | C1C(O1)COCCCCO[2] |

Physical Properties

Experimentally determined physical properties for this compound are not extensively reported in the literature. The data presented below are a combination of computed values from reputable chemical databases and experimental data for structurally similar alkyl glycidyl ethers to provide a comparative context.

Tabulated Physical Properties

| Property | This compound (Computed) | n-Butyl Glycidyl Ether (Experimental) | Allyl Glycidyl Ether (Experimental) |

| Boiling Point | No data available | 163-165 °C | 154 °C[4] |

| Density | No data available | 0.92 g/cm³ at 20 °C | 0.962 g/mL at 25 °C |

| Refractive Index | No data available | 1.418 | 1.434 at 20 °C[4] |

| Solubility | Predicted to be soluble in water and polar organic solvents | 2% in water at 20 °C[5] | Insoluble in water[4] |

| LogP | 0.1743[1] | 0.63 | 0.1 |

| Vapor Pressure | No data available | 3 mmHg at 25 °C[5] | 4.5 mmHg at 25 °C |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the primary alcohol and the epoxide ring.

Synthesis

The most common synthetic route to this compound is a variation of the Williamson ether synthesis . This involves the reaction of 1,4-butanediol with epichlorohydrin in the presence of a base. The base deprotonates one of the hydroxyl groups of the 1,4-butanediol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride. An intramolecular cyclization then forms the epoxide ring.

References

- 1. ALKYL (C12-C14) GLYCIDYL ETHER - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Butyl glycidyl ether(2426-08-6) 1H NMR spectrum [chemicalbook.com]

- 4. Allyl glycidyl ether | C6H10O2 | CID 7838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

4-(oxiran-2-ylmethoxy)butan-1-ol CAS number and molecular formula

CAS Number: 4711-95-9 Molecular Formula: C₇H₁₄O₃

This technical guide provides a comprehensive overview of 4-(oxiran-2-ylmethoxy)butan-1-ol, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development and material science. This document outlines its chemical properties, potential applications, and illustrative experimental protocols and reaction pathways.

Chemical and Physical Properties

This compound, also known as 4-(2,3-epoxypropoxy)butanol, is a chemical intermediate possessing both a primary alcohol and an epoxide functional group.[1] This unique structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[2][3]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4711-95-9 | ChemScene[4], PubChem[5] |

| Molecular Formula | C₇H₁₄O₃ | ChemScene[4], PubChem[5] |

| Molecular Weight | 146.18 g/mol | ChemScene[4], PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | 4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether | ChemScene[4], PubChem[5] |

| Purity | ≥98% | ChemScene[4] |

| Storage Temperature | 4°C | ChemScene[4] |

| Topological Polar Surface Area | 41.99 Ų | ChemScene[4] |

| LogP | 0.1743 | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] |

| Rotatable Bonds | 6 | ChemScene[4] |

Note: Some physical properties are computationally derived and should be considered as estimates.

Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several areas:

-

Pharmaceutical Intermediates: Its ability to undergo reactions at both the hydroxyl and epoxide sites makes it a useful scaffold for the synthesis of more complex molecules with potential therapeutic applications.[2]

-

Organic Synthesis: The distinct reactivity of the alcohol and epoxide groups allows for sequential and selective modifications, providing a route to a diverse range of chemical structures.[3]

-

Advanced Materials: This compound is utilized in the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in areas like gas storage and catalysis.[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible synthesis route can be derived from standard organic chemistry principles. A representative protocol for its synthesis would involve the reaction of butan-1,4-diol with an epihalohydrin, such as epichlorohydrin, under basic conditions.

Hypothetical Synthesis Protocol:

-

Reaction Setup: To a stirred solution of an excess of 1,4-butanediol in a suitable aprotic solvent (e.g., THF, dioxane), a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is added.

-

Addition of Base: A strong aqueous base, such as 50% sodium hydroxide solution, is added dropwise to the mixture at a controlled temperature (e.g., 20-30°C).

-

Addition of Epihalohydrin: Epichlorohydrin is then added slowly to the reaction mixture, maintaining the temperature.

-

Reaction Monitoring: The reaction is stirred vigorously at a slightly elevated temperature (e.g., 40-50°C) for several hours. The progress of the reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and water is added to dissolve the inorganic salts. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Logical Relationships and Workflows

The primary utility of this compound in drug development and organic synthesis lies in its capacity to act as a linker or spacer molecule, connecting different chemical moieties through its two reactive functional groups. A common workflow involves the sequential reaction of the alcohol and the epoxide.

Logical Workflow: Synthesis of a Hypothetical Drug Candidate Precursor

This workflow illustrates how this compound can be used to link a hypothetical pharmacophore (Pharmacophore A) with another functional group (Functional Group B), which could be another pharmacophore or a group that modifies the molecule's solubility or other properties.

In the first step of this logical workflow, the primary alcohol of this compound reacts with a suitable functional group on "Pharmacophore A" to form a stable ether linkage. This reaction preserves the epoxide ring for a subsequent transformation. In the second step, the epoxide ring of the intermediate is opened by a nucleophile, such as an amine or thiol present on "Functional Group B". This reaction results in the final product, where the butoxy chain acts as a linker between the two moieties. This type of sequential reaction strategy is fundamental in the construction of complex molecules in medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of 4-(oxiran-2-ylmethoxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(oxiran-2-ylmethoxy)butan-1-ol (CAS No. 4711-95-9). Given the absence of publicly available quantitative solubility data for this specific compound, this document outlines its predicted solubility based on its chemical structure and the properties of analogous compounds. Furthermore, it details established experimental protocols for determining its solubility in various solvents, providing a practical framework for laboratory investigation.

Introduction to this compound

This compound is a bifunctional organic compound featuring a primary alcohol, an ether linkage, and an epoxide ring.[1] Its molecular structure suggests a degree of polarity, which is a key determinant of its solubility. This compound serves as a versatile intermediate in various chemical syntheses, including the development of pharmaceutical compounds and advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[2] Its utility in these applications often depends on its solubility in a range of reaction media.

Chemical Structure:

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar and non-polar moieties, which will dictate its miscibility with different solvents.

-

Polar Functional Groups: The hydroxyl (-OH) group and the ether oxygen (-O-) are capable of forming hydrogen bonds with protic solvents like water and alcohols. The epoxide ring also contributes to the molecule's polarity.

-

Non-Polar Moiety: The butyl chain (-(CH2)4-) is a non-polar hydrocarbon component.

Based on this structure, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group suggests that this compound will be soluble in polar protic solvents.[3][4] The ability to act as both a hydrogen bond donor and acceptor enhances its affinity for these solvents.[5] However, the C7 carbon backbone may limit its miscibility in water compared to shorter-chain alcohols.[3] As a glycol ether, it is expected to be water-soluble.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO)): The compound is expected to be soluble in polar aprotic solvents due to dipole-dipole interactions. Glycol ethers are generally soluble in a wide range of organic solvents.[7][8]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar butyl group will contribute to some solubility in non-polar solvents. However, the strong polarity of the hydroxyl and ether groups will likely limit its miscibility with purely non-polar solvents.[3]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various solvents is not available in the public domain. To obtain this data, experimental determination is necessary. The following sections outline the protocols for such determinations.

Experimental Protocols for Solubility Determination

Qualitative Solubility Testing

A preliminary qualitative assessment is a rapid method to screen for suitable solvents.

Methodology:

-

Preparation: Add approximately 0.1 g of this compound to a clean, dry test tube.

-

Solvent Addition: Add 3 mL of the test solvent in 1 mL increments.

-

Observation: After each addition, agitate the mixture vigorously for 1-2 minutes. Observe if the solute completely dissolves.

-

Classification:

-

Soluble: The compound forms a clear, homogenous solution.

-

Partially Soluble: A portion of the compound dissolves, but some remains undissolved.

-

Insoluble: The compound does not visibly dissolve.

-

A logical workflow for qualitative solubility testing is presented below.

Caption: Figure 1: Workflow for qualitative solubility analysis.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the saturation solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid is necessary to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). The concentration of the solute in the supernatant is then determined using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solute.

-

Chromatographic Analysis (HPLC, GC): Dilute an aliquot of the saturated solution and analyze it by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) against a calibration curve.

-

Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by UV-Vis spectroscopy.

-

The general workflow for quantitative solubility determination is depicted below.

Caption: Figure 2: General workflow for the shake-flask method.

Summary and Conclusion

References

- 1. This compound | C7H14O3 | CID 19785780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Alcohols and Ethers [chemed.chem.purdue.edu]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Glycol ethers - Wikipedia [en.wikipedia.org]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. GLYCOL ETHERS - Ataman Kimya [atamanchemicals.com]

A Comprehensive Guide to the Quantum Chemical Analysis of 4-(oxiran-2-ylmethoxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed framework for the quantum chemical analysis of 4-(oxiran-2-ylmethoxy)butan-1-ol, a molecule of interest in pharmaceutical synthesis and materials science.[1] Given the absence of published computational studies on this specific molecule, this guide outlines a robust theoretical methodology, details the expected outcomes, and provides a blueprint for future in silico investigations. The protocols and data presented herein are designed to offer deep insights into the molecule's structural, electronic, and spectroscopic properties.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an epoxide functional group.[2][3][4][5][6] This unique structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and polymers.[1] Understanding its conformational landscape, electronic properties, and spectroscopic signatures through high-level quantum chemical calculations can significantly accelerate research and development by predicting its reactivity, stability, and potential interactions.

This guide details a proposed computational study using Density Functional Theory (DFT), a widely used and reliable method for systems of this size.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data, primarily sourced from chemical databases, provides a baseline for the computational results.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [2][6] |

| Molecular Weight | 146.18 g/mol | [2][6] |

| XLogP3-AA | -0.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 6 | [6] |

| Topological Polar Surface Area | 41.9 Ų | [6] |

Table 1: Physicochemical Properties of this compound

Proposed Computational Methodology

The following section details the proposed experimental protocol for the quantum chemical calculations.

3.1. Software

All calculations will be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

3.2. Level of Theory and Basis Set

Density Functional Theory (DFT) with the B3LYP functional is proposed. This hybrid functional is well-established for its accuracy in predicting the geometries and vibrational frequencies of organic molecules.[7] The 6-311++G(d,p) basis set will be employed, which includes diffuse functions to accurately describe the lone pairs on the oxygen atoms and polarization functions to account for the non-spherical nature of electron density in the strained epoxide ring.

3.3. Computational Workflow

The computational workflow for this study is outlined below and visualized in Figure 1.

Caption: Computational workflow for the quantum chemical analysis of this compound.

3.3.1. Geometry Optimization

The initial 3D structure of this compound will be generated and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process will locate the minimum energy conformation of the molecule.

3.3.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies will be used to predict the infrared (IR) spectrum of the molecule.

3.3.3. Thermochemical Analysis

The frequency calculation will also provide the zero-point vibrational energy (ZPVE) and other thermochemical data such as enthalpy and Gibbs free energy at a standard temperature and pressure (298.15 K and 1 atm).

3.3.4. NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts will be referenced against tetramethylsilane (TMS) to allow for direct comparison with experimental NMR data.

3.3.5. Electronic Property Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map will also be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

Predicted Molecular Properties

This section outlines the expected quantitative data from the proposed calculations.

4.1. Optimized Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized structure will be tabulated. Table 2 provides a template for the presentation of this data.

| Parameter | Atom(s) | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (epoxide) | e.g., 1.47 | |

| C-O (epoxide) | e.g., 1.44 | |

| C-O (ether) | e.g., 1.42 | |

| C-O (alcohol) | e.g., 1.43 | |

| O-H (alcohol) | e.g., 0.96 | |

| Bond Angles (°) | ||

| C-O-C (epoxide) | e.g., 61.5 | |

| C-O-C (ether) | e.g., 112.0 | |

| C-O-H (alcohol) | e.g., 109.0 | |

| Dihedral Angles (°) | ||

| C-C-O-C (ether linkage) | e.g., 180.0 |

Table 2: Predicted Optimized Geometric Parameters for this compound

4.2. Predicted Vibrational Frequencies

The calculated vibrational frequencies will be scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and facilitate comparison with experimental IR spectra. Table 3 presents the expected prominent vibrational modes.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H stretch | Alcohol | e.g., 3450 | 3200-3600 |

| C-H stretch | Alkane | e.g., 2950-2850 | 2850-3000 |

| C-H stretch | Epoxide | e.g., 3050 | 3000-3100 |

| C-O stretch | Alcohol | e.g., 1050 | 1000-1260 |

| C-O stretch | Ether | e.g., 1100 | 1000-1300 |

| C-O stretch | Epoxide (asymmetric) | e.g., 850 | 810-950 |

Table 3: Predicted Prominent Vibrational Frequencies for this compound

4.3. Predicted NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts will be tabulated for each unique atom in the molecule. Table 4 provides a template for this data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-OH | e.g., 3.6 | e.g., 62.0 |

| -CH₂-O- (ether) | e.g., 3.4 | e.g., 70.0 |

| -CH- (epoxide) | e.g., 3.1 | e.g., 52.0 |

| -CH₂- (epoxide) | e.g., 2.6, 2.8 | e.g., 45.0 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

4.4. Predicted Electronic Properties

The key electronic properties that will be determined are summarized in Table 5.

| Property | Predicted Value |

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., 1.2 eV |

| HOMO-LUMO Gap | e.g., 7.7 eV |

| Dipole Moment | e.g., 2.5 D |

Table 5: Predicted Electronic Properties of this compound

Reactivity and Signaling Pathway Insights

The calculated electronic properties can provide insights into the molecule's reactivity. The MEP will highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Caption: Predicted sites of reactivity for this compound.

The epoxide ring is expected to be the primary site for nucleophilic attack due to ring strain, while the hydroxyl group can act as a nucleophile or a proton donor. The ether oxygen also represents a potential site for coordination with Lewis acids.

Conclusion

This technical guide provides a comprehensive roadmap for the quantum chemical investigation of this compound. By employing the detailed computational methodology, researchers can obtain valuable data on the molecule's geometry, vibrational and electronic properties, and reactivity. These theoretical insights will be instrumental in guiding the rational design of new synthetic routes and the development of novel materials and pharmaceuticals. The presented tables and diagrams serve as a template for the systematic reporting and analysis of the computational results, ensuring clarity and facilitating comparison with future experimental work.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H14O3 | CID 19785780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Oxiran-2-ylmethoxy)butan-1-ol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-(oxiran-2-ylmethoxy)butan-1-ol, a significant chemical intermediate. Due to its nature as a building block in organic synthesis rather than a well-known active molecule, its "discovery and history" are not extensively documented. This guide, therefore, focuses on its technical properties, a representative synthetic pathway, and its applications.

Core Compound Data and Properties

This compound is a bifunctional organic compound containing both a primary alcohol and a reactive epoxide group. This structure makes it a versatile intermediate for synthesizing more complex molecules.[1][2] It is utilized as a building block in the development of pharmaceuticals and advanced materials, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4711-95-9 | [3][4][5] |

| Molecular Formula | C₇H₁₄O₃ | [3][4] |

| Molecular Weight | 146.18 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether | [3][4] |

| Estimated Boiling Point | 205.8 °C | [6] |

| Estimated Density | 1.043 g/cm³ | [6] |

| Reported Purity | ≥95% - ≥98% | [3][5] |

| Storage Temperature | 4°C (Refrigerated) | [3] |

| Topological Polar Surface Area | 41.9 Ų | [3] |

| XLogP3 (Computed) | -0.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 3 | [3][4] |

| Rotatable Bond Count | 6 | [3] |

Representative Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via the etherification of 1,4-butanediol with an epihalohydrin, followed by dehydrohalogenation. The following protocol is a representative procedure adapted from general methods for preparing glycidyl ethers from alcohols.[7][8][9]

Objective: To synthesize this compound from 1,4-butanediol and epichlorohydrin.

Reaction Scheme:

HO-(CH₂)₄-OH + Cl-CH₂-CH(O)CH₂ --(Lewis Acid)--> HO-(CH₂)₄-O-CH₂-CH(OH)-CH₂Cl --(Base)--> HO-(CH₂)₄-O-CH₂-CH(O)CH₂

Materials:

-

1,4-Butanediol (reagent grade)

-

Epichlorohydrin (reagent grade)

-

Tin(IV) chloride (SnCl₄) or another suitable Lewis acid catalyst

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Part A: Formation of Halohydrin Intermediate

-

Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer. Place it on a magnetic stirrer with a heating mantle.

-

Charge the flask with 1,4-butanediol. A molar excess of the diol is used to favor mono-substitution.

-

Add a catalytic amount of a Lewis acid, such as tin(IV) chloride, to the flask.[9]

-

Begin stirring and heat the mixture to approximately 80-90°C.

-

Add epichlorohydrin slowly from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 3-4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Part B: Dehydrohalogenation and Purification

-

Cool the flask containing the crude halohydrin intermediate in an ice bath to below 30°C.

-

Slowly add a 50% aqueous solution of sodium hydroxide from the dropping funnel. The amount should be approximately stoichiometric to the epichlorohydrin used. Monitor the temperature to keep it between 30°C and 60°C during this exothermic step.[8]

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Dilute the reaction mixture with toluene and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove salts and excess base.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Visualized Experimental Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H14O3 | CID 19785780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. molcore.com [molcore.com]

- 6. Tsieina this compound CAS NO:4711-95-9 Cynhyrchwyr - Sampl Rhad ac Am Ddim - Alfa Chemical [cy.alfachemar.com]

- 7. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 8. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]

- 9. odr.chalmers.se [odr.chalmers.se]

Methodological & Application

Application Note: The Use of 4-(oxiran-2-ylmethoxy)butan-1-ol as a Reactive Diluent in Epoxy Resin Formulations

AN-EPOXY-RD-001

Audience: Researchers, scientists, and formulation chemists in materials science and related fields.

Abstract: This document provides a detailed overview of 4-(oxiran-2-ylmethoxy)butan-1-ol, also known as butanediol monoglycidyl ether, a monofunctional reactive diluent for epoxy resin systems. Its primary function is to reduce the viscosity of high-viscosity epoxy resins such as those based on bisphenol-A diglycidyl ether (DGEBA), thereby improving handling, processing, and filler loading capabilities. This note outlines its mechanism of action, expected effects on cured resin properties, and provides detailed protocols for formulation and characterization.

Introduction

Standard epoxy resins like DGEBA often exhibit high viscosity, which can present challenges in various applications such as coatings, adhesives, and composites manufacturing. High viscosity can impede wetting of substrates and fillers, entrap air, and necessitate the use of high-temperature processing. Reactive diluents are low-viscosity compounds that possess reactive functional groups, allowing them to co-react with the epoxy resin and curing agent. This covalent bonding into the polymer network minimizes the negative effects on thermomechanical properties often seen with non-reactive diluents.

This compound is a notable reactive diluent due to its bifunctional nature: a glycidyl ether (epoxide) group for reaction with the curing agent and a primary hydroxyl group. This hydroxyl group can participate in the curing reaction, often accelerating the cure speed, particularly with amine-based hardeners.[1]

Chemical Structure and Reaction Pathway

The chemical structure of this compound consists of a C4 alkyl chain with a terminal hydroxyl group and a glycidyl ether group at the other end.

During curing with a primary amine hardener (e.g., isophorone diamine, IPDA), the primary and secondary amines of the hardener react with the epoxide groups of both the epoxy resin and the reactive diluent. The hydroxyl group on the diluent can catalyze the amine-epoxy reaction, leading to a potential acceleration of the curing process.

Effects on Resin Properties

The incorporation of a monofunctional reactive diluent like this compound impacts both the uncured and cured properties of the epoxy system.

3.1. Uncured Properties:

-

Viscosity Reduction: The primary benefit is a significant reduction in the formulation's viscosity. This improves flow, ease of application (e.g., spraying, brushing), and allows for higher filler loading.

-

Increased Pot Life: By diluting the concentration of reactive groups, the working time (pot life) of the system may be extended.

3.2. Cured Properties:

-

Thermomechanical Properties: As a monofunctional epoxide, it acts as a chain terminator, which reduces the crosslink density of the final polymer network. This typically leads to a decrease in the glass transition temperature (Tg), tensile strength, and modulus.

-

Flexibility and Toughness: The reduction in crosslink density and the introduction of the flexible C4 chain can increase the flexibility and impact strength of the cured resin.

-

Chemical Resistance: A lower crosslink density can lead to reduced resistance to certain chemicals and solvents.

Quantitative Data (Illustrative)

Table 1: Effect of Reactive Diluent Concentration on Viscosity of DGEBA Resin

| Diluent Concentration (wt%) | Base Resin Viscosity (mPa·s at 25°C) | Viscosity with Diluent (mPa·s at 25°C) | Viscosity Reduction (%) |

| 0 | ~12,000 | ~12,000 | 0% |

| 5 | ~12,000 | ~3,500 | ~71% |

| 10 | ~12,000 | ~1,200 | ~90% |

| 15 | ~12,000 | ~600 | ~95% |

| 20 | ~12,000 | ~360 | ~97% |

| Data is illustrative and based on trends observed for similar monofunctional diluents like BGE. |

Table 2: Effect of Reactive Diluent Concentration on Cured DGEBA Resin Properties

| Diluent Conc. (wt%) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| 0 | ~140 | ~75 | ~3.1 | ~4.5% |

| 10 | ~132 | ~70 | ~2.9 | ~5.5% |

| 20 | ~125 | ~62 | ~2.7 | ~7.0% |

| Data is illustrative and based on trends observed for similar monofunctional diluents. |

Experimental Protocols

The following protocols describe the procedures for preparing and characterizing epoxy formulations containing this compound.

5.1. Protocol: Formulation and Curing

-

Materials:

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq.

-

Reactive Diluent: this compound, EEW ~146 g/eq.

-

Curing Agent: Isophorone diamine (IPDA), Amine Hydrogen Equivalent Weight (AHEW) ~42.6 g/eq.

-

-

Procedure:

-

Pre-heat the DGEBA resin to 60°C to reduce its viscosity for easier handling.

-

For a 100g total formulation with 10 wt% diluent, weigh 90g of DGEBA resin into a mixing vessel.

-

Add 10g of this compound to the resin.

-

Mechanically stir the mixture at 60°C for 15 minutes until a clear, homogeneous blend is obtained.

-

Allow the mixture to cool to room temperature.

-

Calculate the required amount of curing agent. The stoichiometric amount of hardener (in parts per hundred resin, phr) is calculated as: phr = (AHEW / EEW_blend) * 100 Where EEW_blend is the weighted average EEW of the resin/diluent mixture.

-

Add the calculated amount of IPDA to the resin blend and mix thoroughly for 5 minutes.

-

Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

-

Pour the degassed mixture into pre-heated molds treated with a release agent.

-

Cure the samples using a suitable cure schedule, for example, 2 hours at 80°C followed by a post-cure of 3 hours at 150°C.

-

5.2. Protocol: Viscosity Measurement

-

Instrument: Rotational rheometer with parallel plate geometry.

-

Procedure:

-

Prepare the resin/diluent blend as described in Protocol 5.1, steps 1-4.

-

Place approximately 1-2 mL of the sample onto the Peltier plate of the rheometer.

-

Set the geometry gap to 500 µm.

-

Measure viscosity at a constant shear rate (e.g., 10 s⁻¹) over a temperature range of 25°C to 60°C to observe the temperature dependence of viscosity.

-

5.3. Protocol: Thermal Analysis (DSC for Tg)

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Prepare a small sample (5-10 mg) from the cured epoxy plaque.

-

Place the sample in an aluminum DSC pan.

-

Perform a heat-cool-heat cycle, typically from 25°C to 200°C at a heating rate of 10°C/min.

-

The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

-

5.4. Protocol: Mechanical Testing (Tensile Properties)

-

Instrument: Universal Testing Machine with an extensometer.

-

Procedure:

-

Use cured samples cast in the shape of dog-bones according to ASTM D638 standard.

-

Condition the samples at standard temperature and humidity for at least 24 hours.

-

Mount the specimen in the grips of the testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.

-

Record the load and displacement data to calculate tensile strength, tensile modulus, and elongation at break.

-

Logical Relationships and Performance Impact

The addition of this compound creates a trade-off in properties that must be balanced for a specific application.

Conclusion

This compound is an effective monofunctional reactive diluent for reducing the viscosity of epoxy resin systems. Its incorporation allows for improved handling and processing at the cost of a moderate reduction in thermomechanical properties such as Tg and tensile strength. The presence of a hydroxyl group may also influence the curing kinetics. Formulators must carefully evaluate the concentration of this diluent to achieve the desired balance between processability and the final performance characteristics required for their specific application. The protocols provided herein offer a standardized framework for this evaluation.

References

Application Notes and Protocols for 4-(oxiran-2-ylmethoxy)butan-1-ol as a Reactive Diluent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(oxiran-2-ylmethoxy)butan-1-ol, also known as 4-hydroxybutyl glycidyl ether, is a low-viscosity reactive diluent designed for use in epoxy resin formulations. Its chemical structure, featuring a flexible aliphatic chain, a reactive glycidyl ether group, and a hydroxyl group, allows it to reduce the viscosity of epoxy resins while being incorporated into the polymer network during curing. This dual functionality makes it a valuable tool for formulators seeking to improve the handling and processing characteristics of high-viscosity epoxy systems without significantly compromising the final mechanical and thermal properties.

This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as a reactive diluent in epoxy resin systems. Due to the limited availability of specific performance data for this compound in the public domain, analogous data for a structurally similar monofunctional aliphatic reactive diluent, n-butyl glycidyl ether (BGE), is presented to illustrate expected performance trends.

Chemical Structure:

Key Properties:

| Property | Value | Reference |

| CAS Number | 4711-95-9 | [1] |

| Molecular Formula | C7H14O3 | [1] |

| Molecular Weight | 146.18 g/mol | [2] |

| Appearance | Colorless liquid | |

| Synonyms | 4-hydroxybutyl glycidyl ether, 4-(2,3-Epoxypropoxy)butanol | [1] |

Applications

This compound is a versatile chemical intermediate with applications in various fields.[3] As a reactive diluent, it is particularly suited for:

-

Coatings: Reducing the viscosity of epoxy coatings to improve flow, leveling, and substrate wetting, enabling higher solids and lower VOC formulations.

-

Adhesives and Sealants: Enhancing the workability and gap-filling properties of epoxy adhesives and sealants.[4]

-

Casting and Encapsulation: Facilitating the impregnation of complex molds and the encapsulation of electronic components by lowering the viscosity of the epoxy system.

-

Composite Materials: Improving the wetting of reinforcing fibers (e.g., glass, carbon) in the production of composite materials.

-

Pharmaceutical and Biomedical Research: While primarily an industrial chemical, its bifunctional nature (epoxide and hydroxyl) may offer utility as a building block or crosslinking agent in the synthesis of polymers for drug delivery or biomedical devices.

Performance Data (Analogous)

The following data for n-butyl glycidyl ether (BGE) in a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin system is provided as a representative example of the expected performance of a monofunctional aliphatic reactive diluent.

Viscosity Reduction

The primary function of a reactive diluent is to lower the viscosity of the epoxy resin, thereby improving its handling and application properties.[5]

Table 1: Effect of n-Butyl Glycidyl Ether (BGE) on the Viscosity of a DGEBA Epoxy Resin

| BGE Content (wt%) | Viscosity at 25°C (mPa·s) | Viscosity Reduction (%) |

| 0 | ~12,000 | 0 |

| 5 | ~4,500 | 62.5 |

| 10 | ~1,800 | 85 |

| 15 | ~800 | 93.3 |

| 20 | ~400 | 96.7 |

Note: Data is analogous, based on typical performance of BGE in DGEBA resin.[6]

Effect on Mechanical Properties

The incorporation of a monofunctional reactive diluent can influence the mechanical properties of the cured epoxy resin. Generally, a slight reduction in properties like tensile strength and modulus is observed due to the reduction in crosslink density.

Table 2: Mechanical Properties of Cured DGEBA Epoxy Resin with Varying n-Butyl Glycidyl Ether (BGE) Content (Analogous Data)

| BGE Content (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| 0 | 75 | 3.2 | 4.5 |

| 10 | 70 | 3.0 | 5.0 |

| 20 | 65 | 2.8 | 5.5 |

Note: Data is analogous and represents typical trends. Actual values will depend on the specific epoxy resin and curing agent used.[7]

Experimental Protocols

The following protocols describe the standard methods for evaluating the performance of a reactive diluent in an epoxy resin system.

Sample Preparation

-

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

This compound (or other reactive diluent)

-

Amine-based curing agent (e.g., triethylenetetramine - TETA)

-

Disposable beakers, stirring rods, and a vacuum desiccator.

-

-

Procedure:

-

Weigh the desired amount of epoxy resin into a disposable beaker.

-

Add the calculated amount of this compound to the epoxy resin.

-

Thoroughly mix the resin and diluent until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum desiccator to remove any entrapped air bubbles.

-

Add the stoichiometric amount of the amine curing agent to the mixture.

-

Mix thoroughly for 3-5 minutes, ensuring a uniform consistency.

-

The formulation is now ready for viscosity testing, curing, and mechanical property analysis.

-

Caption: Experimental workflow for preparing epoxy formulations.

Viscosity Measurement

-

Instrument: Rotational viscometer (e.g., Brookfield viscometer).

-

Procedure:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place an aliquot of the freshly prepared, uncured epoxy formulation into the viscometer sample cup.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Measure the viscosity at a constant shear rate. Record the viscosity over time to monitor the pot life of the formulation.

-

Curing Profile Analysis (Differential Scanning Calorimetry - DSC)

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Hermetically seal a small amount (5-10 mg) of the uncured epoxy formulation in an aluminum DSC pan.

-

Place the pan in the DSC cell alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the curing reaction (e.g., 30°C to 250°C).

-

The resulting thermogram will show an exothermic peak corresponding to the curing reaction. The onset temperature, peak exotherm temperature, and total heat of reaction can be determined from this peak.

-

Mechanical Property Testing

-

Sample Preparation:

-

Pour the uncured epoxy formulation into pre-heated molds of the desired geometry for tensile testing (e.g., dog-bone shape according to ASTM D638).

-

Cure the samples in an oven according to a predefined curing schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).

-

Allow the samples to cool to room temperature before demolding.

-

-

Testing:

-

Instrument: Universal Testing Machine (UTM).

-

Procedure:

-

Measure the dimensions of the cured specimens.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and displacement data to determine tensile strength, tensile modulus, and elongation at break.

-

-

Chemical Reaction and Mechanism

This compound participates in the epoxy curing reaction through its glycidyl ether group. The epoxide ring opens and reacts with the amine curing agent, incorporating the diluent molecule into the crosslinked polymer network. The primary hydroxyl group on the other end of the molecule can also participate in side reactions, potentially influencing the final network structure.

Caption: Curing reaction of epoxy resin with a reactive diluent.

Logical Relationships

The addition of this compound as a reactive diluent has a cascading effect on the properties of the epoxy formulation.

Caption: Effect of the reactive diluent on epoxy properties.

Synthesis

This compound is typically synthesized via the reaction of 1,4-butanediol with epichlorohydrin, often in the presence of a catalyst. A common method involves a two-step process: the ring-opening of epichlorohydrin by the alcohol to form a chlorohydrin ether intermediate, followed by a ring-closing reaction with a base to form the desired glycidyl ether.[8]

Safety Precautions

As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and epoxy resins. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H14O3 | CID 19785780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The brief introduction of Butyl glycidyl ether_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: 4-(oxiran-2-ylmethoxy)butan-1-ol in the Synthesis of Biomedical Polymers

Audience: Researchers, scientists, and drug development professionals.

Topic: 4-(oxiran-2-ylmethoxy)butan-1-ol in the synthesis of biomedical polymers.

Following a comprehensive review of scientific literature and patent databases, it has been determined that there are currently no publicly available research articles, patents, or application notes detailing the specific use of this compound for the synthesis of biomedical polymers. While the monomer possesses structural features that could theoretically be of interest for biomedical applications—namely a hydrophilic butanediol chain and a reactive oxirane ring suitable for polymerization—no experimental data, protocols, or characterization of polymers derived from this specific monomer have been reported in the context of biomedical science.

The search included targeted queries for polymerization protocols (e.g., ring-opening polymerization), characterization of the resulting polymers, and their evaluation for biomedical applications such as drug delivery or tissue engineering. Despite the availability of the monomer from chemical suppliers for research purposes, the scientific community has not yet published findings on its polymerization and subsequent use in the biomedical field.

Therefore, the creation of detailed application notes, experimental protocols, quantitative data tables, and diagrams as requested is not feasible at this time due to the absence of foundational scientific research on this topic.

For researchers interested in exploring the potential of this compound in biomedical polymer synthesis, the following general methodologies for the polymerization of functional glycidyl ethers could serve as a starting point for investigation. It is crucial to note that these are generalized protocols and would require significant optimization and characterization for this specific monomer.

General Experimental Approaches for Functional Poly(glycidyl ether) Synthesis

The synthesis of poly(glycidyl ether)s is typically achieved through ring-opening polymerization (ROP) of the oxirane moiety. Both anionic and cationic ROP methods can be employed, with anionic ROP often providing better control over molecular weight and dispersity.

Anionic Ring-Opening Polymerization (ROP)

Anionic ROP is a common method for the controlled polymerization of epoxides. A typical workflow for such a polymerization is outlined below.

Workflow for Anionic ROP of a Functional Glycidyl Ether

Caption: General workflow for anionic ring-opening polymerization.

Protocol:

-

Monomer and Solvent Preparation:

-

The monomer, this compound, and the solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) must be rigorously dried and purified to remove any protic impurities that could terminate the living polymerization. This can be achieved by distillation from appropriate drying agents (e.g., calcium hydride for the monomer, sodium/benzophenone for THF).

-

-

Initiator Preparation:

-

A suitable initiator, such as an alkoxide, is typically used. For example, potassium naphthalenide or a deprotonated alcohol (e.g., from benzyl alcohol and a strong base like potassium hydride) can be prepared in situ or in a separate step.

-

-

Polymerization:

-

The polymerization should be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-dried glassware.

-

The purified monomer is added to the initiator solution in the chosen solvent at a controlled temperature (e.g., room temperature or elevated temperatures).

-

The reaction is allowed to proceed for a specified time, which can be monitored by techniques like size-exclusion chromatography (SEC) to track the increase in molecular weight.

-

-

Termination and Purification:

-

The living polymer chains are terminated by the addition of a protic source, such as acidified methanol.

-

The resulting polymer is then purified to remove any unreacted monomer, initiator residues, and salts. Common purification methods include precipitation in a non-solvent (e.g., cold diethyl ether or hexane) followed by filtration, or dialysis if the polymer is water-soluble.

-

-

Characterization:

-

The chemical structure of the polymer would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).

-

The molecular weight and molecular weight distribution (dispersity, Đ) would be determined by SEC.

-

Thermal properties, such as the glass transition temperature (Tg), would be measured using differential scanning calorimetry (DSC).

-

Potential Signaling Pathways for Biomedical Applications

Should a biocompatible polymer be successfully synthesized from this compound, its hydroxyl groups could be further functionalized with targeting ligands or drugs. For instance, if a drug-polymer conjugate were designed for cancer therapy, it might interact with specific cell signaling pathways. A hypothetical pathway is illustrated below.

Caption: Hypothetical drug delivery signaling pathway.

Quantitative Data Summary

As no experimental data exists for polymers derived from this compound, the following table is a template that researchers could use to summarize their findings once the necessary experiments are conducted.

| Property | Polymer Batch 1 | Polymer Batch 2 | Polymer Batch 3 |

| Monomer:Initiator Ratio | [Value] | [Value] | [Value] |

| Number-Average Molecular Weight (Mn, g/mol ) by GPC | [Value] | [Value] | [Value] |

| Weight-Average Molecular Weight (Mw, g/mol ) by GPC | [Value] | [Value] | [Value] |

| Dispersity (Đ = Mw/Mn) | [Value] | [Value] | [Value] |

| Glass Transition Temperature (Tg, °C) by DSC | [Value] | [Value] | [Value] |

| Drug Loading Content (%) | [Value] | [Value] | [Value] |

| Encapsulation Efficiency (%) | [Value] | [Value] | [Value] |

| In Vitro Cytotoxicity (IC50, µg/mL) | [Value] | [Value] | [Value] |

Conclusion

The exploration of new monomers is crucial for the advancement of biomedical polymer chemistry. This compound presents a potentially interesting, yet unexplored, building block for the synthesis of functional and hydrophilic polyethers. The lack of existing research in this specific area highlights an opportunity for novel investigations. Researchers are encouraged to use the general methodologies presented here as a guide for their initial studies into the polymerization of this monomer and the characterization of the resulting polymers for potential biomedical applications. All findings would represent a new contribution to the field of biomedical materials.

Application Notes and Protocols for the Incorporation of 4-(oxiran-2-ylmethoxy)butan-1-ol in Epoxy Resin Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(oxiran-2-ylmethoxy)butan-1-ol is a molecule possessing both an epoxide (oxirane) ring and a primary alcohol (hydroxyl group). This bifunctional nature suggests its potential utility in epoxy resin formulations, primarily as a reactive diluent. Reactive diluents are incorporated into the polymer network during curing, in contrast to non-reactive diluents which can leach out over time. The inclusion of such a molecule can modify the viscosity of the uncured resin and influence the final properties of the cured thermoset, such as flexibility, impact strength, and glass transition temperature.

Theoretical Role in Epoxy Formulations

Based on its structure, this compound can participate in epoxy curing in several ways:

-

As a Reactive Diluent: The primary function would be to reduce the viscosity of high-viscosity epoxy resins (e.g., Bisphenol A diglycidyl ether - DGEBA), improving handling and processing. Its own epoxy group will react with the curing agent, incorporating it into the final polymer network.

-

Chain Termination/Modification: As a monofunctional epoxide, its reaction with a curing agent will cap one of the reactive sites of the curing agent, potentially leading to a lower crosslink density. This can increase the flexibility and toughness of the cured resin but may decrease its thermal and chemical resistance.

-

Participation of the Hydroxyl Group: The primary alcohol group can also participate in the curing reaction. In amine-cured systems, alcohols can act as accelerators by facilitating the opening of the epoxide ring. In anhydride-cured systems, the hydroxyl group can initiate the curing process by opening the anhydride ring. In cationic curing, the alcohol can act as a chain transfer agent.

Theoretical Curing Protocols

The following are hypothetical protocols for incorporating this compound into standard epoxy formulations. Researchers should perform preliminary screening experiments to determine optimal concentrations and curing conditions.

Protocol 1: Amine Curing

This protocol outlines a theoretical procedure for curing a standard DGEBA epoxy resin with an amine curing agent, using this compound as a reactive diluent.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EEW ~188 g/eq)

-

This compound (MW: 146.18 g/mol , assuming one epoxy equivalent per molecule, EEW = 146.18 g/eq)

-

Amine curing agent (e.g., Triethylenetetramine - TETA, AHEW ~24.4 g/eq)

Procedure:

-

Formulation Calculation: Calculate the required amounts of resin, reactive diluent, and curing agent. The total number of epoxy equivalents should be stoichiometrically matched with the active hydrogen equivalents of the amine curing agent.

-

Example Formulation: For a blend with 10 wt% of this compound:

-

Mass of DGEBA = 90 g

-

Mass of this compound = 10 g

-

Epoxy Equivalents (DGEBA) = 90 g / 188 g/eq = 0.479 eq

-

Epoxy Equivalents (Diluent) = 10 g / 146.18 g/eq = 0.068 eq

-

Total Epoxy Equivalents = 0.479 + 0.068 = 0.547 eq

-

Required mass of TETA = 0.547 eq * 24.4 g/eq = 13.35 g

-

-

-

Mixing:

-

In a suitable container, accurately weigh the DGEBA resin and this compound.

-

Mix thoroughly for 5 minutes at room temperature until a homogeneous mixture is obtained.

-

Add the calculated amount of TETA to the epoxy blend.

-

Mix for another 3-5 minutes, ensuring uniform dispersion. Avoid introducing excessive air bubbles.

-

-

Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

-

Curing:

-

Pour the degassed mixture into a pre-heated mold.

-

Curing Schedule (Theoretical):

-

Initial cure: 2 hours at 80°C.

-

Post-cure: 3 hours at 120°C.

-

Note: The optimal curing schedule will depend on the specific formulation and desired properties and should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).

-

-

Protocol 2: Anhydride Curing

This protocol describes a theoretical approach for an anhydride-cured system. The hydroxyl group of this compound can act as an initiator.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (EEW ~188 g/eq)

-

This compound (EEW = 146.18 g/eq)

-

Anhydride curing agent (e.g., Methyl-hexahydrophthalic anhydride - MHHPA, EW ~168 g/eq)

-

Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)

Procedure:

-

Formulation Calculation:

-

Example Formulation: For a blend with 10 wt% of this compound:

-

Mass of DGEBA = 90 g

-

Mass of this compound = 10 g

-

Total Epoxy Equivalents = 0.547 eq (from Protocol 1)

-

Required mass of MHHPA = 0.547 eq * 168 g/eq = 91.9 g

-

Accelerator (DMP-30) is typically added at 0.5-2 phr (parts per hundred parts of resin). For this 100g epoxy blend, this would be 0.5-2 g.

-

-

-

Mixing:

-

In a suitable container, weigh and mix the DGEBA resin and this compound.

-

Gently warm the mixture to 50-60°C to reduce viscosity if needed.

-

Add the MHHPA and mix until a clear, homogeneous solution is formed.

-

Add the accelerator (DMP-30) and mix thoroughly for 2-3 minutes.

-

-

Degassing: Degas the mixture in a vacuum chamber at 60°C for 10-15 minutes.

-

Curing:

-

Pour the degassed mixture into a pre-heated mold.

-

Curing Schedule (Theoretical):

-

Initial cure: 4 hours at 100°C.

-

Post-cure: 4 hours at 150°C.

-

-

Data Presentation

The following tables present hypothetical data to illustrate the expected effects of incorporating this compound. Actual experimental results may vary.

Table 1: Hypothetical Viscosity Reduction of DGEBA Resin

| % of this compound (by weight) | Viscosity at 25°C (cP) |

| 0% (Neat DGEBA) | 12,000 |

| 5% | 7,500 |

| 10% | 4,200 |

| 20% | 1,800 |

Table 2: Hypothetical Mechanical and Thermal Properties of Amine-Cured Epoxy

| Property | 0% Diluent | 10% Diluent | 20% Diluent |

| Glass Transition Temp. (Tg, °C) | 135 | 120 | 105 |

| Tensile Strength (MPa) | 80 | 70 | 60 |

| Elongation at Break (%) | 4.5 | 6.0 | 8.5 |

| Shore D Hardness | 85 | 82 | 78 |

Mandatory Visualizations

Caption: Hypothetical experimental workflow for curing and characterizing epoxy resins.

Caption: Theoretical reaction pathways in an amine-cured epoxy system with the specified reactive diluent.